Cas no 1017779-04-2 (2-Methoxy-6-(trifluoromethyl)benzyl bromide)

2-Methoxy-6-(trifluoromethyl)benzyl bromide is a versatile benzyl bromide derivative with significant utility in organic synthesis. The presence of a methoxy group and a trifluoromethyl substituent on the aromatic ring enhances its reactivity, making it a valuable intermediate for constructing complex molecules. The bromomethyl moiety facilitates nucleophilic substitution reactions, enabling efficient functionalization in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which is advantageous in drug design. This compound is particularly useful in cross-coupling reactions and as a precursor for bioactive compounds. Its well-defined structure and high purity ensure consistent performance in synthetic workflows.
2-Methoxy-6-(trifluoromethyl)benzyl bromide structure
1017779-04-2 structure
Product name:2-Methoxy-6-(trifluoromethyl)benzyl bromide
CAS No:1017779-04-2
MF:C9H8BrF3O
MW:269.058432579041
CID:1130576
PubChem ID:46737596

2-Methoxy-6-(trifluoromethyl)benzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene
    • 2-Methoxy-6-(trifluoromethyl)benzyl bromide
    • DB-093335
    • MFCD09832326
    • SCHEMBL25371546
    • AKOS015956494
    • 2-METHOXY-6-(TRIFLUOROMETHYL)BENZYLBROMIDE
    • DTXSID001220164
    • CS-0439796
    • 1017779-04-2
    • JS-4677
    • MDL: MFCD09832326
    • Inchi: InChI=1S/C9H8BrF3O/c1-14-8-4-2-3-7(6(8)5-10)9(11,12)13/h2-4H,5H2,1H3
    • InChI Key: WJUBRZQZRVVXBG-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1CBr)C(F)(F)F

Computed Properties

  • Exact Mass: 267.97106g/mol
  • Monoisotopic Mass: 267.97106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.3

2-Methoxy-6-(trifluoromethyl)benzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013007147-250mg
2-Methoxy-6-(trifluoromethyl)benzyl bromide
1017779-04-2 97%
250mg
$494.40 2023-09-04
Alichem
A013007147-1g
2-Methoxy-6-(trifluoromethyl)benzyl bromide
1017779-04-2 97%
1g
$1579.40 2023-09-04
Apollo Scientific
PC302259-1g
2-Methoxy-6-(trifluoromethyl)benzyl bromide
1017779-04-2 98%
1g
£101.00 2025-02-21
Apollo Scientific
PC302259-5g
2-Methoxy-6-(trifluoromethyl)benzyl bromide
1017779-04-2 98%
5g
£403.00 2025-02-21
TRC
M107020-500mg
2-Methoxy-6-(trifluoromethyl)benzyl bromide
1017779-04-2
500mg
$ 305.00 2022-06-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32822-1g
2-Methoxy-6-(trifluoromethyl)benzyl bromide, 97%
1017779-04-2 97%
1g
¥3487.00 2023-03-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1510463-1g
2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene
1017779-04-2 98%
1g
¥3203 2023-04-17
A2B Chem LLC
AE32547-1g
2-Methoxy-6-(trifluoromethyl)benzyl bromide
1017779-04-2
1g
$186.00 2024-04-20
1PlusChem
1P009ADF-1g
2-METHOXY-6-(TRIFLUOROMETHYL)BENZYL BROMIDE
1017779-04-2
1g
$179.00 2023-12-27
Alichem
A013007147-500mg
2-Methoxy-6-(trifluoromethyl)benzyl bromide
1017779-04-2 97%
500mg
$847.60 2023-09-04

2-Methoxy-6-(trifluoromethyl)benzyl bromide Related Literature

Additional information on 2-Methoxy-6-(trifluoromethyl)benzyl bromide

Comprehensive Analysis of 2-Methoxy-6-(trifluoromethyl)benzyl bromide (CAS 1017779-04-2): Properties, Applications, and Industry Trends

The chemical compound 2-Methoxy-6-(trifluoromethyl)benzyl bromide (CAS 1017779-04-2) is a specialized benzyl bromide derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a methoxy group and trifluoromethyl substituent, this compound serves as a versatile building block in organic synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates interesting reactivity patterns that make it valuable for constructing complex molecules.

Recent searches in scientific databases and AI-powered research tools reveal growing interest in fluorinated aromatic compounds, particularly those with multiple functional groups. Researchers are actively investigating how the steric and electronic effects of compounds like 2-Methoxy-6-(trifluoromethyl)benzyl bromide influence reaction outcomes in cross-coupling reactions and nucleophilic substitutions. The compound's bromomethyl group serves as an excellent leaving group, enabling diverse transformations that are crucial for developing new active pharmaceutical ingredients (APIs).

The trifluoromethyl group in this compound aligns with current trends in medicinal chemistry where fluorine-containing molecules are increasingly important. Approximately 30% of newly approved drugs contain fluorine atoms, making 1017779-04-2 particularly relevant for drug discovery programs. Its structural features can enhance metabolic stability and bioavailability of potential drug candidates, addressing common challenges in pharmaceutical development.

From a synthetic chemistry perspective, 2-Methoxy-6-(trifluoromethyl)benzyl bromide offers several advantages. The methoxy group provides opportunities for further functionalization through demethylation or ether cleavage, while the benzyl bromide moiety allows for efficient C-C bond formation via various coupling reactions. These characteristics make it valuable for constructing heterocyclic frameworks that are prevalent in many biologically active compounds.

In material science applications, this compound's unique properties contribute to the development of advanced functional materials. The trifluoromethyl group can influence electronic properties and thermal stability of resulting polymers or small molecules. Researchers exploring organic electronics or liquid crystal materials frequently investigate similar fluorinated aromatic building blocks to tune material performance.

Quality control of CAS 1017779-04-2 is crucial for research applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to verify purity and structural integrity. Proper storage conditions (typically under inert atmosphere at low temperatures) help maintain the compound's stability, as the bromomethyl group can be sensitive to moisture and light over extended periods.

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl bromide typically involves bromination of the corresponding methyl derivative or functional group interconversion from other benzyl halides. Process optimization continues to be an active area of research, with focus on improving atom economy and reducing environmental impact - key concerns in modern green chemistry initiatives.

Looking at market trends, demand for specialized fluorinated building blocks like 1017779-04-2 has been steadily increasing. Pharmaceutical companies and contract research organizations seek such compounds to accelerate their drug discovery pipelines. The compound's unique structural features make it particularly valuable for developing targeted therapies and precision medicines that represent the future of healthcare.

Safety considerations for handling 2-Methoxy-6-(trifluoromethyl)benzyl bromide follow standard laboratory protocols for reactive organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment and engineering controls should always be used when working with this material, as with any chemical reagent in synthetic chemistry.

Future research directions for compounds like CAS 1017779-04-2 may explore their potential in catalyzed reactions or as precursors for metal-organic frameworks (MOFs). The combination of methoxy and trifluoromethyl substituents on an aromatic ring presents interesting possibilities for designing molecular recognition systems or functional materials with tailored properties.

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